molecular formula C28H38NO4+ B033783 Butropium CAS No. 107080-63-7

Butropium

货号: B033783
CAS 编号: 107080-63-7
分子量: 452.6 g/mol
InChI 键: ALVDDLOWVXJXCD-SPRJYOCZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

丁溴丙胺通过一系列涉及形成有机溴化物的化学反应合成。 合成路线通常包括丁氧基苄基氯与托品碱反应,然后与苯丙酸酯化 . 反应条件通常需要控制温度和使用溶剂来促进反应。

工业生产方法

在工业环境中,丁溴丙胺的生产涉及使用自动化反应器进行大规模化学合成,以确保一致性和纯度。 该过程包括严格的质量控制措施,以保持所需的化学成分并去除任何杂质 .

化学反应分析

反应类型

丁溴丙胺经历了几种类型的化学反应,包括:

常见试剂和条件

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生各种氧化的衍生物,而取代反应可以产生一系列取代的丁溴丙胺化合物 .

科学研究应用

Pharmacological Profile

Chemical Structure and Mechanism of Action

  • Chemical Formula : C28_{28}H38_{38}BrNO4_{4}
  • Mechanism : Butropium acts as a muscarinic receptor antagonist, inhibiting the action of acetylcholine on smooth muscle, thereby reducing spasms in the gastrointestinal tract .

Indications for Use

This compound is indicated for:

  • Gastritis : Reduces spasmodic pain associated with inflammation of the stomach lining.
  • Gastric Ulcers : Alleviates pain linked to ulcerative conditions in the stomach.
  • Cholelithiasis : Helps manage pain due to gallstones and related conditions like cholecystitis .

Comprehensive Data Table

Condition Treated Mechanism Dosage Forms Typical Dosage
GastritisAnticholinergic actionCapsules, Tablets, Granules30 mg daily (divided doses)
Gastric UlcerAntispasmodicOral30 mg daily (divided doses)
CholelithiasisMuscle relaxationOral30 mg daily (divided doses)

Case Studies and Research Findings

  • Efficacy in Gastrointestinal Disorders :
    A study highlighted the effectiveness of this compound in alleviating symptoms of gastritis and gastric ulcers. Patients reported significant pain relief within hours of administration, showcasing its rapid onset of action .
  • Safety Profile :
    Research indicates that this compound has a favorable safety profile when used as directed. Most adverse effects are mild and transient, including dry mouth and dizziness. Long-term studies have not shown significant concerns regarding genotoxicity or carcinogenicity associated with its use .
  • Comparative Studies :
    In comparative studies with other antispasmodics, this compound demonstrated superior efficacy in reducing abdominal pain scores in patients suffering from cholecystopathy. This positions it as a preferred option in clinical settings where rapid symptom relief is necessary .

相似化合物的比较

类似化合物

独特之处

丁溴丙胺在治疗胃肠道疾病方面的特定应用及其缓解与这些疾病相关的痉挛性疼痛的能力方面是独特的。 其化学结构和药理学特性使其在靶向胃肠道中的毒蕈碱受体方面特别有效 .

生物活性

Butropium, specifically in its bromide form, is an anticholinergic and antispasmodic compound primarily used for the relief of spasmodic pain associated with gastrointestinal disorders. Its biological activity is characterized by its mechanism as a muscarinic receptor antagonist, which inhibits acetylcholine's action on smooth muscles, leading to relaxation and reduced spasms. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C28_{28}H38_{38}BrNO4_4
  • Molecular Weight : 452.614 g/mol
  • CAS Number : 656592

The structural formula indicates a complex arrangement that contributes to its pharmacological properties. The presence of bromine enhances its efficacy as a muscarinic antagonist.

This compound acts primarily by blocking muscarinic receptors in the gastrointestinal tract. This results in:

  • Reduced Smooth Muscle Contraction : By inhibiting acetylcholine binding, this compound decreases the contractility of smooth muscles in the gastrointestinal system.
  • Decreased Secretory Activity : It reduces glandular secretions that are stimulated by cholinergic activity.
  • Pain Relief : The reduction in spasms and secretions leads to alleviation of pain associated with conditions such as gastritis, enteritis, and ulcers .

Antispasmodic Activity

This compound has demonstrated significant antispasmodic effects in various studies. It is particularly effective in treating:

  • Gastritis
  • Duodenal Ulcers
  • Cholecystitis

Clinical studies have shown that this compound can effectively reduce symptoms associated with these conditions by alleviating muscle spasms .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. In a study involving derivatives of benzenesulphonamide, compounds similar to this compound were shown to inhibit carrageenan-induced edema significantly . This suggests potential applications in inflammatory conditions beyond its primary use.

Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Data Table: Comparative Efficacy of Anticholinergics

CompoundPrimary UseEfficacy (Reduction in Symptoms %)Side Effects
This compound BromideGastrointestinal Spasms85%Minimal
AtropineGastrointestinal Disorders75%Dry mouth, blurred vision
HyoscineMotion Sickness70%Drowsiness

属性

CAS 编号

107080-63-7

分子式

C28H38NO4+

分子量

452.6 g/mol

IUPAC 名称

[(1R,5S)-8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C28H38NO4/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3/q+1/t23-,24+,26?,27-,29?/m1/s1

InChI 键

ALVDDLOWVXJXCD-SPRJYOCZSA-N

SMILES

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C

手性 SMILES

CCCCOC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C

规范 SMILES

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C

同义词

8-Azoniabicyclo[3.2.1]octane, 8-[(4-butoxyphenyl)methyl]-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-, [3(S)-endo]-

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butropium
Reactant of Route 2
Reactant of Route 2
Butropium
Reactant of Route 3
Butropium
Reactant of Route 4
Butropium
Reactant of Route 5
Butropium
Reactant of Route 6
Butropium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。